N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide
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Overview
Description
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a chlorophenyl group, and a nitrofuran moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, often using chlorinated aromatic compounds as starting materials.
Nitrofuran Moiety Addition: The nitrofuran group is incorporated through nitration reactions, where nitro groups are added to furan rings under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been shown to inhibit osteoclast differentiation by downregulating the expression of osteoclast-specific markers such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 . This inhibition occurs through the suppression of RANKL-induced signaling pathways, which are crucial for osteoclast formation and activity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide: This compound also features a piperazine ring and exhibits similar biological activities, such as inhibiting osteoclast differentiation.
N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide: Known for its memory-enhancing properties, this compound shares the piperazine core structure but differs in its specific substituents and biological effects.
Uniqueness
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide is unique due to its combination of a chlorophenyl group and a nitrofuran moiety, which confer distinct chemical reactivity and biological activity. Its ability to inhibit osteoclast differentiation without cytotoxic effects highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C17H17ClN4O5 |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H17ClN4O5/c1-11(23)20-6-8-21(9-7-20)14-3-2-12(10-13(14)18)19-17(24)15-4-5-16(27-15)22(25)26/h2-5,10H,6-9H2,1H3,(H,19,24) |
InChI Key |
RWGUUUHHMXJKJF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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